4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol
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Overview
Description
“4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H15Cl2NO3 and a molecular weight of 328.19 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. Its molecular weight is 328.19 , but other properties like melting point, boiling point, solubility, etc., are not specified.Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
Compounds structurally related to 4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol have been studied for their potential to modulate hemoglobin oxygen affinity. These studies involve the design and synthesis of compounds to decrease the oxygen affinity of human hemoglobin A, which may have applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Toxicology and Biodegradation
Research into the biodegradability and toxicity of substituted phenols, including chlorophenols and dimethylphenols, under anaerobic conditions has been conducted to understand their fate in anoxic environments. These studies assess the impact of chemical structure on biodegradation and toxicity, providing insight into environmental remediation strategies (O'Connor & Young, 1989).
Analytical Chemistry Applications
The determination of phenolic compounds in water, soil, and industrial effluents using advanced analytical techniques is crucial for environmental monitoring and ensuring public health. Studies have explored methods for the quantitation and analysis of priority phenolic compounds, utilizing liquid chromatography and mass spectrometry to achieve sensitive and selective detection (Castillo, Puig, & Barceló, 1997).
Antimicrobial and Anticancer Research
Compounds bearing the phenol and chlorophenol moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies involve the synthesis of formazans and Schiff bases from related compounds and testing their efficacy against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Interaction Studies
Research on the interaction of phenolic compounds with DNA and proteins is fundamental in understanding their biological activities and potential therapeutic applications. Studies have explored the binding mechanisms and effects of phenol derivatives on molecular targets, providing insights into their roles as anticancer agents or enzyme inhibitors (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-2-[(4-chloro-2,5-dimethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-20-14-7-12(15(21-2)6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-7,18-19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEOTGCBSOHMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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